molecular formula C12H11ClFN3 B15073073 6-(3-Fluorophenyl)picolinimidamide hydrochloride CAS No. 1179359-86-4

6-(3-Fluorophenyl)picolinimidamide hydrochloride

Cat. No.: B15073073
CAS No.: 1179359-86-4
M. Wt: 251.69 g/mol
InChI Key: ZGQFIIXWECCXBB-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H11ClFN3 and a molecular weight of 251.69 g/mol . It is primarily used in research settings and is not intended for human use . The compound is characterized by the presence of a fluorophenyl group attached to a picolinimidamide core, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)picolinimidamide hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with picolinamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile used .

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the picolinimidamide core facilitates its interaction with the active sites of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluorophenyl)picolinimidamide hydrochloride
  • 6-(2-Fluorophenyl)picolinimidamide hydrochloride
  • 6-(3-Chlorophenyl)picolinimidamide hydrochloride

Uniqueness

6-(3-Fluorophenyl)picolinimidamide hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs .

Properties

CAS No.

1179359-86-4

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69 g/mol

IUPAC Name

6-(3-fluorophenyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H10FN3.ClH/c13-9-4-1-3-8(7-9)10-5-2-6-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H

InChI Key

ZGQFIIXWECCXBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)C(=N)N.Cl

Origin of Product

United States

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